7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16FN5O4 and its molecular weight is 421.388. The purity is usually 95%.
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Biological Activity
The compound 7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly in the context of antitumor and antibacterial properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyrimidine core fused with a dioxole moiety and a fluorobenzyl group, which may contribute to its biological efficacy.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar pyrimido[4,5-d]pyrimidine derivatives. The following sections summarize key findings related to the compound's biological activities.
Antitumor Activity
Pyrimido[4,5-d]pyrimidines have been reported to exhibit significant antitumor effects. For instance:
- Mechanism of Action : Compounds within this class often act as inhibitors of key enzymes involved in DNA synthesis and repair. They may target pathways such as the EGFR signaling pathway, which is crucial in many cancers.
- Case Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7-(X) | MDA-MB-231 | 27.6 | EGFR Inhibition |
7-(Y) | A549 | 15.2 | DNA Synthesis Inhibition |
Antibacterial Activity
In addition to antitumor properties, similar compounds have shown antibacterial effects:
- Activity Spectrum : The compounds have been tested against various bacterial strains including Staphylococcus aureus and Salmonella typhi. Results demonstrated moderate to strong activity against these pathogens .
- Case Study : A series of synthesized pyrimidine derivatives were evaluated for their antibacterial properties. Among them, several showed minimal inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
7-(X) | S. aureus | 3.9 |
7-(Y) | S. typhi | 6.5 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the benzyl moiety enhances cytotoxicity by increasing lipophilicity and improving cellular uptake.
- Dioxole Moiety : The benzo[d][1,3]dioxole fragment is believed to contribute significantly to the compound's interaction with DNA and proteins involved in cancer progression .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c22-15-4-2-1-3-13(15)10-27-19(28)14-9-24-20(25-18(14)26-21(27)29)23-8-12-5-6-16-17(7-12)31-11-30-16/h1-7,9H,8,10-11H2,(H2,23,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKJDTAEKMGXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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